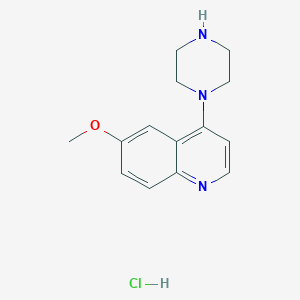
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride
説明
Molecular Structure Analysis
The molecular structure of “6-methoxy-4-(piperazin-1-yl)quinazoline” has been reported with the InChI code1S/C13H16N4O/c1-18-10-2-3-12-11(8-10)13(16-9-15-12)17-6-4-14-5-7-17/h2-3,8-9,14H,4-7H2,1H3 . This indicates the presence of 13 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom in the molecule.
科学的研究の応用
Antileishmanial Activity
A study found that an 8-quinolinamine analog of 6-Methoxy-4-(piperazin-1-yl)quinoline was highly effective against Leishmania donovani infections in hamsters. This research explored the structural requirements of the terminal piperazine moiety, with a focus on increasing potency and reducing toxicity (Johnson & Werbel, 1983).
Synthesis and Antibacterial Activity
Research on fluoroquinolone compounds includes the synthesis of derivatives involving 6-methoxy-4-(piperazin-1-yl)quinoline. These compounds have been evaluated for their antibacterial activity, demonstrating the significance of this molecule in developing new antibiotics (Li et al., 2004).
Potential Antagonists for Serotonin Receptors
Syntheses of 6-methoxy-4-(piperazin-1-yl)quinoline derivatives have revealed their potential as potent 5HT1B antagonists. This research contributes to the understanding of serotonin receptor antagonism and its implications in various neurological conditions (Horchler et al., 2007).
Antitumor Agents
Studies on novel quinazoline derivatives containing piperazine moieties have shown potent antiproliferative activities against various cancer cell lines. This research emphasizes the potential of 6-methoxy-4-(piperazin-1-yl)quinoline in cancer therapeutics (Li et al., 2020).
Diverse Pharmacological Profiles
7-chloro-4-(piperazin-1-yl)quinoline, a structure similar to 6-methoxy-4-(piperazin-1-yl)quinoline, has exhibited a wide range of pharmacological profiles, including antimalarial, anti-HIV, and anticancer properties. This highlights the broad application spectrum of quinoline derivatives in medicinal chemistry (El-Azzouny et al., 2020).
Inhibitors of Platelet-Derived Growth Factor Receptor
4-piperazin-1-yl-quinazoline derivatives have been identified as potent inhibitors of the phosphorylation of PDGFR, suggesting their utility in treatments targeting this pathway (Heath et al., 2004).
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines, substituted with piperazine, have been synthesized for potential applications as DNA-specific fluorescent probes. This application demonstrates the potential use of 6-methoxy-4-(piperazin-1-yl)quinoline in bioanalytical chemistry (Perin et al., 2011).
作用機序
Target of Action
Quinoline derivatives have been known to exhibit a wide variety of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and antibacterial activity .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to interact with various targets leading to a range of biological effects .
Biochemical Pathways
Quinoline derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinoline derivatives have been reported to induce various cellular responses, including increased bax expression, activation of caspase-3 and -7, enhanced cleavage of parp, and decreased bcl-2 expression .
生化学分析
Biochemical Properties
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThe nature of these interactions often involves binding to specific sites on the biomolecules, which can result in inhibition or activation of enzymatic activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce DNA damage in certain cell types, which can lead to apoptosis or programmed cell death. Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can inhibit DNA replication and transcription. This binding interaction can also lead to the activation of DNA repair pathways. Furthermore, it has been found to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA unwinding during replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can exert its effects on DNA .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial DNA and function. Understanding its subcellular localization helps in elucidating its mechanism of action .
特性
IUPAC Name |
6-methoxy-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYAWAOBJIFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


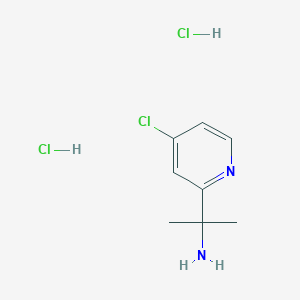
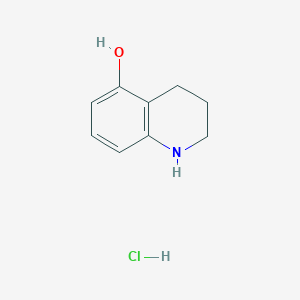
![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)
![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)
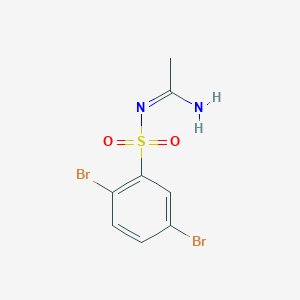
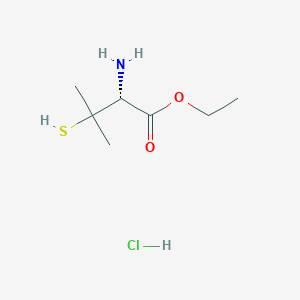


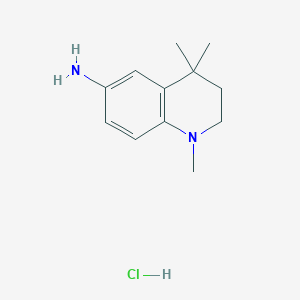
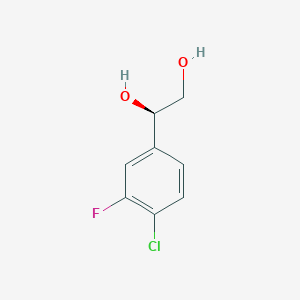



![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)
